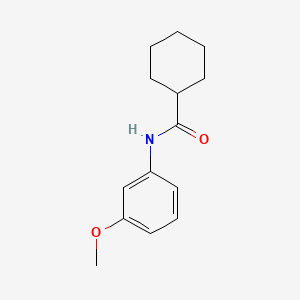

N-(3-methoxyphenyl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-methoxyphenyl)cyclohexanecarboxamide is a compound that belongs to the class of organic chemicals known as amides, specifically a subclass of carbamates. The structure of this compound includes a cyclohexane ring, which is a six-membered saturated ring, attached to a carboxamide group. The carboxamide group is further substituted with a 3-methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent at the third position. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis .

Synthesis Analysis

The synthesis of N-(3-methoxyphenyl)cyclohexanecarboxamide derivatives can be achieved through various synthetic routes. One such method involves the use of N-methoxyamides as amidation reagents in rhodium(III)-catalyzed C-H activation reactions. This approach is advantageous due to its broad substrate scope and good yields, as demonstrated in the synthesis of related N-methoxyamide compounds . Additionally, the selective coupling of N-methoxyamides with aryl boronic acids using Rh(III) catalysis has been reported, which could potentially be applied to the synthesis of N-(3-methoxyphenyl)cyclohexanecarboxamide by choosing appropriate starting materials .

Molecular Structure Analysis

The molecular structure of N-(3-methoxyphenyl)cyclohexanecarboxamide derivatives can be characterized using various spectroscopic techniques such as IR spectroscopy and 1H-NMR spectroscopy. For instance, the crystal structure of a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was determined using single-crystal X-ray diffraction, which revealed that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . These techniques can be employed to elucidate the structure of N-(3-methoxyphenyl)cyclohexanecarboxamide as well.

Chemical Reactions Analysis

N-(3-methoxyphenyl)cyclohexanecarboxamide and its derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The amide group can undergo reactions such as hydrolysis, while the methoxy group can be involved in demethylation or substitution reactions. The Rh(III)-catalyzed redox-neutral 1,1-cyclization of N-methoxy benzamides with maleimides is an example of a reaction that involves C-H/N-H/N-O bond activation, which could be relevant to the chemical reactivity of N-(3-methoxyphenyl)cyclohexanecarboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-methoxyphenyl)cyclohexanecarboxamide can be inferred from its molecular structure and the properties of similar compounds. For example, the solubility, melting point, and stability of the compound can be predicted based on the presence of the cyclohexane ring and the substituted amide group. The compound's reactivity in biological systems, such as its potential antiproliferative activity, can be assessed through biological assays, as seen in the study of a related molecule with antiproliferative activity against cancer cell lines .

科学的研究の応用

Synthesis and Characterization

- Synthesis Techniques : N-(3-methoxyphenyl)cyclohexanecarboxamide is synthesized alongside other derivatives, characterized by methods such as IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction. The molecular structure and conformation are studied in detail, contributing to the understanding of its chemical properties and potential applications in various fields (Özer et al., 2009).

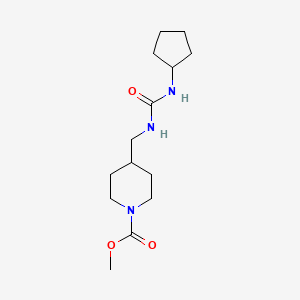

Neuropharmacology and Imaging

- PET Imaging and Neuropharmacology : The compound has been studied in the context of neuropharmacology, particularly in PET imaging of serotonin 1A receptors in humans. It serves as a basis for developing radioligands like 18F-Mefway and [carbonyl-(11)C]WAY-100635, which are used in neuroimaging and the study of neuropsychiatric disorders (Choi et al., 2015); (Gunn et al., 2000).

Chemical and Pharmaceutical Research

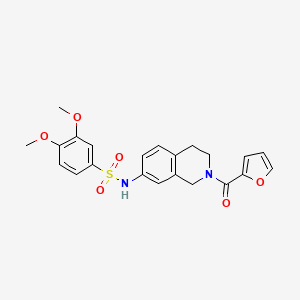

Corrosion Inhibition : In a study exploring corrosion inhibition, derivatives of N-(3-methoxyphenyl)cyclohexanecarboxamide demonstrated significant inhibitory activity against copper corrosion in nitric acid solutions. This highlights its potential application in materials science and industrial chemistry (Abu-Rayyan et al., 2022).

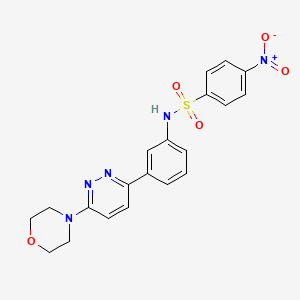

Antiproliferative Activity : A related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, has shown inhibitory activity against cancer cell lines, suggesting that N-(3-methoxyphenyl)cyclohexanecarboxamide derivatives could be significant in cancer research and therapy (Lu et al., 2021).

特性

IUPAC Name |

N-(3-methoxyphenyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-13-9-5-8-12(10-13)15-14(16)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUKBSOTPVZWPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)cyclohexanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)

![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)

![N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2554187.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2554189.png)

![methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2554193.png)

![2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2554195.png)

![5-amino-N-(3-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554198.png)

![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2554201.png)